![molecular formula C15H11FN2O2 B2940763 2-{[(4-fluorophenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione CAS No. 69076-73-9](/img/structure/B2940763.png)
2-{[(4-fluorophenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-{[(4-fluorophenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione, commonly known as 2-FPAM, is a small molecule used in scientific research. It is a derivative of isoindole-1,3(2H)-dione, a heterocyclic compound containing two nitrogen atoms in a five-membered ring. 2-FPAM has been widely studied due to its potential applications in the field of medicinal chemistry and drug discovery. In particular, it has been used as a starting material for the synthesis of various bioactive compounds, including antibiotics, analgesics, and anti-cancer drugs.
Scientific Research Applications
Antiviral Applications
Indole derivatives have been reported to exhibit significant antiviral activities . Compounds similar to 2-{[(4-fluorophenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione have shown inhibitory activity against various viruses, including influenza A and Coxsackie B4 virus . The presence of the fluorophenyl group may contribute to the compound’s potential as an antiviral agent.
Anti-inflammatory Properties
The anti-inflammatory properties of indole derivatives make them valuable in the treatment of inflammatory diseases. The structural similarity of the compound to other indole derivatives suggests it may also possess anti-inflammatory capabilities .
Anticancer Research
Indole compounds have been utilized in cancer research due to their ability to inhibit tumor growth and proliferation. The fluorophenyl moiety in 2-{[(4-fluorophenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione could be explored for its anticancer properties .
Anti-HIV Activity
Some indole derivatives have been synthesized and screened for their activity against HIV-1 and HIV-2 strains. Given the structural features of 2-{[(4-fluorophenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione, it may have potential applications in anti-HIV research .
Antioxidant Effects
The indole nucleus is associated with antioxidant effects, which are crucial in combating oxidative stress in biological systems. Research into the antioxidant potential of this compound could lead to new therapeutic applications .
Antimicrobial and Antitubercular Activities
Indole derivatives are known for their broad-spectrum antimicrobial and antitubercular activities . The compound could be investigated for its efficacy against various bacterial strains and Mycobacterium tuberculosis .
Antidiabetic Potential
Research has indicated that indole derivatives can play a role in managing diabetes. The compound’s potential to act as an antidiabetic agent warrants further exploration .
Antimalarial and Anticholinesterase Activities
Lastly, indole derivatives have shown promise in antimalarial and anticholinesterase activities. These applications are particularly relevant in the development of treatments for malaria and neurodegenerative diseases, respectively .
properties
IUPAC Name |
2-[(4-fluoroanilino)methyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FN2O2/c16-10-5-7-11(8-6-10)17-9-18-14(19)12-3-1-2-4-13(12)15(18)20/h1-8,17H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABKVYGLHDZFOJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CNC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(4-fluorophenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

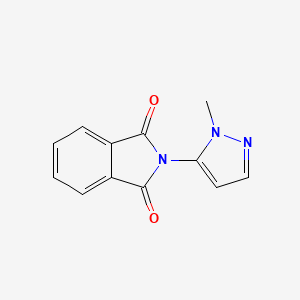
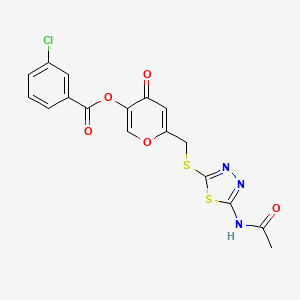
![Ethyl 2-[4-(trifluoromethyl)pyridin-2-yl]hydrazine-1-carboxylate](/img/structure/B2940684.png)
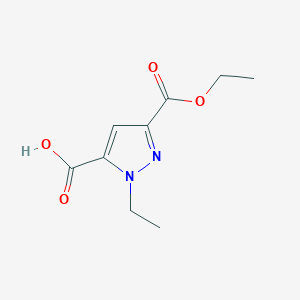
![2-{[(3-Phenoxyphenyl)methyl]amino}acetamide](/img/structure/B2940689.png)
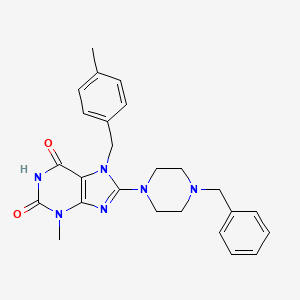
![2-(Benzo[d]oxazol-2-ylthio)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)ethanone](/img/structure/B2940692.png)
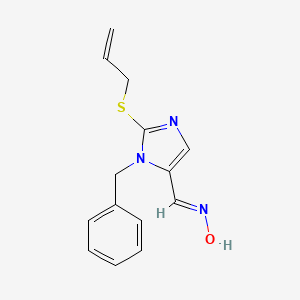
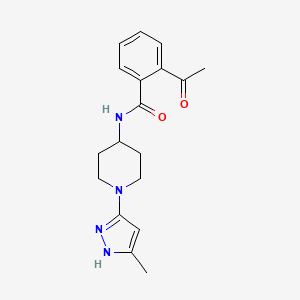
![7-(2-((1H-benzo[d]imidazol-2-yl)thio)ethyl)-8-bromo-3-methyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2940697.png)
![Benzyl 2-(2,4,7,8-tetramethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl)acetate](/img/structure/B2940698.png)
![4-[4-(Difluoromethyl)pyrazol-1-yl]benzoic acid](/img/structure/B2940700.png)
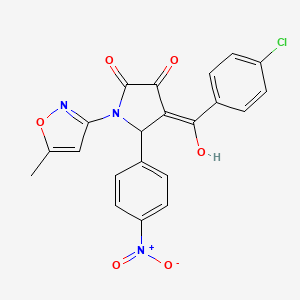
![6-Methyl-2-[(1-{thieno[2,3-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2940703.png)